Methamnetamine - 1178720-66-5

Methamnetamine

Catalog Number: EVT-10901890
CAS Number: 1178720-66-5
Molecular Formula: C14H17N
Molecular Weight: 199.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Methamphetamine can be synthesized from various precursor chemicals, with the most common being phenyl-2-propanone (also known as benzyl methyl ketone) and ephedrine or pseudoephedrine. The drug is classified into two enantiomers: d-methamphetamine, which has more potent effects on the central nervous system, and l-methamphetamine, which is less potent. The illicit production of methamphetamine poses significant health risks and has led to widespread social and legal issues globally .

Synthesis Analysis

Methods of Synthesis

The synthesis of methamphetamine can occur through several methods, with the most notable being:

  1. Leuckart Method: Involves the reaction of phenyl-2-propanone with ammonium formate and formic acid, followed by reduction.
  2. Reductive Amination: Utilizes phenyl-2-propanone and methylamine in the presence of reducing agents such as lithium aluminum hydride or mercury aluminum amalgam .

Technical Details

  • Leuckart Method: This method produces methamphetamine hydrochloride by heating the reactants under acidic conditions. The reaction typically yields a racemic mixture of d- and l-methamphetamine.
  • Reductive Amination: This method allows for a more controlled synthesis, often yielding a higher proportion of d-methamphetamine when using specific catalysts and conditions .
Molecular Structure Analysis

Structure and Data

Methamphetamine has a molecular formula of C10H15NC_{10}H_{15}N and a molecular weight of 149.24 g/mol. The structure consists of a phenethylamine backbone with a methyl group attached to the nitrogen atom.

  • Chemical Structure:
Structure C6H5CH CH3 NHCH3\text{Structure }\text{C}_6\text{H}_5\text{CH CH}_3\text{ NHCH}_3

The compound features a chiral center at the carbon adjacent to the amine group, leading to its two enantiomers.

Chemical Reactions Analysis

Reactions and Technical Details

Methamphetamine undergoes various chemical reactions, including:

  • Oxidation: Methamphetamine can be oxidized to yield amphetamine or other metabolites.
  • Hydrolysis: Under certain conditions, methamphetamine can hydrolyze to form phenylacetone and ammonia.
  • Degradation: In biological systems, it is metabolized primarily in the liver through oxidation and conjugation processes .
Mechanism of Action

Process and Data

Methamphetamine exerts its effects primarily by increasing the release of dopamine in the brain, leading to heightened alertness, increased energy, and euphoria. The mechanism involves:

  1. Dopamine Release: Methamphetamine promotes the release of dopamine from presynaptic neurons.
  2. Inhibition of Reuptake: It inhibits the reuptake of dopamine, prolonging its action in the synaptic cleft.

This action on neurotransmitter systems contributes to both its stimulant effects and potential for addiction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methamphetamine typically appears as a white crystalline powder or in crystalline form.
  • Melting Point: The melting point ranges from 170 °C to 175 °C.
  • Solubility: It is soluble in water, alcohol, and organic solvents.

Chemical Properties

  • pKa Value: The pKa value is approximately 9.9, indicating it is a weak base.
  • Stability: Methamphetamine is relatively stable under normal conditions but can degrade when exposed to heat or light .
Applications

Scientific Uses

While methamphetamine has limited medical applications, it is sometimes prescribed for attention deficit hyperactivity disorder (ADHD) under strict medical supervision due to its potential for abuse. Research continues into its effects on neurotransmitter systems, which may provide insights into treating other neurological disorders .

Global Epidemiology and Consumption Patterns

Historical Trajectories of Methamphetamine Use

Methamphetamine consumption has undergone significant global transformations since its initial synthesis in the early 20th century. Originally developed for medical applications, methamphetamine evolved into a substance of misuse with distinct historical phases characterized by shifting production methodologies and consumption practices. The P2P production method (phenyl-2-propanone) dominated clandestine manufacturing during the 1970s-1980s, yielding the less potent dl-methamphetamine variant. This era witnessed localized consumption patterns primarily concentrated in specific global regions [10].

The subsequent transition to ephedrine/pseudoephedrine reduction methods in the late 20th century marked a pivotal shift, enabling production of the more potent d-methamphetamine. This technological advancement coincided with the proliferation of small-scale "kitchen laboratories," particularly in North America and Southeast Asia. The pseudoephedrine control era (post-2006) triggered another transformation, exemplified by Oregon's 96% reduction in local laboratories between 2003-2007 following legislative restrictions on precursor chemicals. This suppression of domestic manufacturing capacity catalyzed the rise of transnational trafficking networks, particularly from Mexico, which established industrial-scale production facilities to supply North American markets [8] [10].

Concurrently, Southeast Asia witnessed the emergence of large-scale manufacturing in the Golden Triangle region (particularly Myanmar), driving increased availability across Asia and Oceania. The period since approximately 2015 has been characterized by unprecedented purity escalation, with average methamphetamine purity rising from historical ranges of 10-80% to consistently exceeding 90% by 2022. This purity increase occurred alongside diversification of consumption methods, including smoking crystalline "ice" and ingestion of flavored tablets [5] [6] [10].

Contemporary Prevalence Metrics and Regional Disparities

Table 1: Global Methamphetamine Epidemiology (2020-2025)

RegionPrevalence EstimateKey TrendsSeizure Metrics
North America1.6 million adults with problems (2021)10.5-fold increase in mental health hospitalizations with concurrent use (2008-2020); 74% of federal drug trafficking cases involve methamphetamine85% of border seizures tested (2022); 49% of federal drug trafficking cases
Southeast Asia & Oceania>25% in stimulant treatmentPrimary treatment focus in multiple countries; high youth initiation ratesMyanmar, Thailand major seizure locations; 70% of global amphetamine-type stimulant seizures
EuropeRelatively low prevalenceEmerging but smaller market; increasing Eastern European production13% of global seizure cases (2017-2019); increasing laboratory dismantlements
Middle East & AfricaEmerging threatNigeria, Iran manufacturing zones; plant-based production re-emergence in AfghanistanLimited but increasing seizure data; 43 countries reported laboratories (2015-2019)

Contemporary data reveals substantial regional disparities in methamphetamine consumption. North America experiences particularly high burden, with U.S. federal methamphetamine trafficking sentences increasing by 168% over two decades. By 2022, methamphetamine accounted for nearly half (49%) of all federal drug trafficking cases, reflecting its market dominance. Hospitalization data reveals alarming escalation, with mental health disorder admissions involving concurrent methamphetamine use increasing 10.5-fold between 2008-2020, significantly outpacing the 1.4-fold increase in mental health admissions overall [2] [5].

Southeast Asia and Oceania demonstrate distinct consumption patterns, with methamphetamine representing the primary drug of concern in treatment settings across multiple countries. The region accounts for more than 70% of global amphetamine-type stimulant seizures, with Myanmar and Thailand serving as major production and transit hubs. East and Southeast Asia collectively accounted for 325 tonnes of methamphetamine seized in 2019, representing over 70% of global amphetamine seizures [1] [6].

Europe maintains a comparatively smaller market, though emerging concerns include increased production in Eastern European countries and rising purity of available product. The Middle East and Africa demonstrate evolving profiles, with Nigeria and Iran identified as manufacturing zones and Afghanistan witnessing re-emergence of plant-based ephedrine production [6].

Sociodemographic Correlates of Use and Disorder Risk

Methamphetamine consumption patterns reveal significant demographic stratification. Within U.S. hospitalization data, striking disparities emerge: mental health admissions with concurrent methamphetamine use increased 39-fold among non-Hispanic Black individuals and 24-fold in Southern states between 2008-2020. While mental health admissions without substance use show female predominance (64.51%), gender distribution nears parity (50.47% female) when methamphetamine is involved [2].

Age differentials are particularly notable. The 41-64 age group demonstrates highest prevalence (41.57%) for mental health admissions with methamphetamine use, contrasting sharply with the elderly (≥65 years), who comprise only 4.55% of such admissions. Adolescents and young adults exhibit concerning trajectories, with Egyptian studies reporting mean initiation age of 13.43 years. Among Egyptian adolescents using methamphetamine, 74% came from low socioeconomic backgrounds and 31% were illiterate, suggesting socioeconomic determinants [4].

Distinct vulnerable subpopulations emerge across studies:

  • Sexual minority men demonstrate elevated prevalence, particularly among racial/ethnic minorities in urban settings
  • Rural communities show historical susceptibility, though urbanization of use patterns is increasingly documented
  • Criminal justice populations experience disproportionate burden, though data limitations persist
  • Native American populations show historical vulnerability, though contemporary data is limited [8] [9]

The P18 Cohort Study in New York City identified heightened methamphetamine use among racial/ethnic minority sexual minority men, particularly Hispanic/Latino (32.4% of users) and Black (5.9%) individuals, challenging historical predominance among White populations [3] [9].

Polydrug Use Synergies and Comorbidity Profiles

Table 2: Psychiatric and Physical Comorbidity Profiles Among Methamphetamine Users

Comorbidity DomainConditionPrevalence/AssociationKey Research Findings
PsychiatricAny mental health disorder57.9% (Egyptian adolescents)Conduct disorder most prevalent (36.8%)
DepressionSignificant association11.9% prevalence among users vs 1.9% nonusers
AnxietySignificant association4.7% prevalence among users vs 1.5% nonusers
Suicidal ideation16-fold increase (2008-2019)Silent contributor to drug-related deaths
PhysicalCardiovascular disease32% increased riskSimilar risk magnitude to alcohol (28%) and cocaine (47%)
Heart failureHR 1.53 [1.45-1.62]Stronger association than pulmonary hypertension
Pulmonary hypertensionHR 1.42 [1.26-1.60]Independent of other risk factors
PolydrugAlcohol abuse6.5% prevalence28% increased CVD risk contribution
Cocaine use0.33% prevalence47% increased CVD risk contribution
Tobacco smoking26.1% prevalenceMajor compounding risk factor

Methamphetamine use demonstrates complex psychiatric comorbidities. Among Egyptian adolescents using methamphetamine, 57.9% had comorbid psychiatric conditions, with conduct disorder being most prevalent (36.8%). Psychotic disorders (10.5%), depressive disorders (5.3%), and attention-deficit hyperactivity disorder (5.3%) were also observed. U.S. data reveals particularly concerning trends in suicidality, with hospitalizations due to suicidal ideation among methamphetamine users increasing 16-fold between 2008-2019 [2] [4].

The cardiovascular disease burden is substantial and increasingly quantified. Longitudinal analysis of California patients demonstrated methamphetamine use associated with 32% increased cardiovascular disease risk after adjustment for covariates. Specific cardiovascular conditions showing significant association include heart failure (hazard ratio 1.53) and pulmonary hypertension (hazard ratio 1.42). Notably, the magnitude of cardiovascular risk approaches that observed with alcohol abuse (28% increased risk) and cocaine use (47% increased risk) [3].

Polydrug use patterns demonstrate concerning synergies. Among methamphetamine users, concurrent alcohol abuse prevalence reaches 6.5% (versus 0.67% in nonusers) and cocaine use 0.33% (versus 0.12%). These combinations potentially compound cardiovascular risks, as demonstrated by hazard ratios exceeding those for singular substance use. Event-level analyses among sexual minority men indicate frequent co-use with other substances, including gamma hydroxybutyrate and erectile dysfunction medications, creating complex risk profiles [3] [9].

Properties

CAS Number

1178720-66-5

Product Name

Methamnetamine

IUPAC Name

N-methyl-1-naphthalen-2-ylpropan-2-amine

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

InChI

InChI=1S/C14H17N/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10-11,15H,9H2,1-2H3

InChI Key

BWWWOLYZMKACSB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.